Synthetic Efficiency: 97% Yield in Continuous Flow Hydration to Pyrazinamide Outperforms Alternative Precursors
Pyrazinecarbonitrile demonstrates superior synthetic utility as a precursor to the antitubercular drug pyrazinamide compared to alternative synthetic routes. In a continuous flow process using a manganese dioxide column reactor, pyrazinecarbonitrile is hydrated to pyrazinamide with a 97% isolated yield [1]. This yield substantially exceeds typical batch syntheses of pyrazinamide from pyrazinoic acid or other precursors, where yields often range from 70–85% [2].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 97% yield of pyrazinamide |
| Comparator Or Baseline | Batch synthesis from pyrazinoic acid or alternative routes: typical yields 70–85% |
| Quantified Difference | 12–27 percentage point increase |
| Conditions | Continuous flow hydration with MnO₂ catalyst at 98 °C, 1.6 mL/min, H₂O/iPrOH (10:1) solvent |
Why This Matters
Procurement of pyrazinecarbonitrile enables access to a high-yielding, scalable flow process for manufacturing the essential antitubercular drug pyrazinamide.
- [1] Battilocchio, C.; Lau, S.-H.; Hawkins, J. M.; Ley, S. V. Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Org. Synth. 2017, 94, 34–45. DOI: 10.15227/orgsyn.094.0034. View Source
- [2] Hessel, V.; Kralisch, D.; Kockmann, N.; Noël, T.; Wang, Q. Integrated plug flow synthesis and crystallisation of pyrazinamide. React. Chem. Eng. 2018, 3, 447–456. DOI: 10.1039/C8RE00066B. View Source
